molecular formula C13H8BrClN2O2S B1391842 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- CAS No. 876343-81-6

1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-

Cat. No.: B1391842
CAS No.: 876343-81-6
M. Wt: 371.64 g/mol
InChI Key: XNWFHHBKLYJQMS-UHFFFAOYSA-N
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Description

Introduction

Overview of 1H-Pyrrolo[2,3-B]pyridine, 5-Bromo-4-Chloro-1-(Phenylsulfonyl)-

The compound is a heterocyclic aromatic molecule featuring a pyrrolo[2,3-B]pyridine core fused with a pyrrole and pyridine ring. Key substituents include:

  • Bromine at position 5
  • Chlorine at position 4
  • Phenylsulfonyl group at position 1

Its molecular formula is C₁₃H₈BrClN₂O₂S , with a molecular weight of 371.64 g/mol . The structure is stabilized by aromatic conjugation and electron-withdrawing effects from the sulfonyl group.

Key Structural Features
Feature Position Role in Reactivity/Activity
Pyrrolo[2,3-B]pyridine core Central Scaffold for bioactivity
Bromine (Br) C5 Electrophilic site for substitution
Chlorine (Cl) C4 Modulates electronic effects
Phenylsulfonyl (SO₂Ph) N1 Directs regioselectivity in reactions

Historical Context and Discovery

While specific historical data on this compound’s discovery are limited, its development aligns with broader research into pyrrolopyridine derivatives . Early studies focused on synthesizing pyrrolo[2,3-B]pyridines via methods such as Madelung synthesis and Fischer indole synthesis , which later evolved to include halogenation and sulfonylation steps. The introduction of bromine and chlorine substituents reflects efforts to enhance reactivity for medicinal applications.

Significance in Contemporary Research

This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its applications include:

  • FGFR inhibitors : Targeting fibroblast growth factor receptors in cancer therapy.
  • Antitrypanosomal agents : Analogues

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWFHHBKLYJQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Common Reagents and Conditions:

    Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The following analysis compares the target compound with analogous pyrrolo[2,3-b]pyridine derivatives, focusing on substituent effects, synthetic routes, and applications.

    Substituent Position and Electronic Effects

    Key Comparisons :

    Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications
    Target Compound (876343-81-6) 5-Br, 4-Cl, N1-(phenylsulfonyl) C₁₃H₉BrClN₂O₂S 376.64 99% FGFR inhibitor intermediate
    4-Bromo-2-iodo-1-(phenylsulfonyl)- (889939-26-8) 4-Br, 2-I, N1-(phenylsulfonyl) C₁₃H₈BrIN₂O₂S 435.04 N/A Potential cross-coupling reagent
    1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (9) 5-Br, N1-benzyl C₁₄H₁₁BrN₂ 303.16 99% Alkylation studies
    5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) 5-Br, N1-methyl C₈H₇BrN₂ 225.06 75% Nitration precursor
    4-Bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]- (916176-53-9) 4-Br, 5-Cl, N1-(4-methylphenylsulfonyl) C₁₄H₁₀BrClN₂O₂S 385.66 N/A Enhanced lipophilicity

    Analysis :

    • Electron-Withdrawing vs. Electron-Donating Groups: The N1-phenylsulfonyl group in the target compound (vs. benzyl or methyl in others) increases electrophilicity, facilitating nucleophilic substitution reactions .
    • Halogen Effects :
      • 5-Bromo substitution is common across analogs (e.g., compounds 22, 9), but the addition of 4-chloro in the target compound may sterically hinder reactions at the 4-position .
      • 2-Iodo in 889939-26-8 enhances utility in Suzuki-Miyaura cross-couplings due to iodine’s reactivity .

    Yield and Purity :

    • The target compound achieves 99% purity under industrial conditions, surpassing analogs like compound 22 (75% yield, purity unspecified) .

    Biological Activity

    The compound 5-bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 876343-81-6) is a member of the pyrrolopyridine class of compounds, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    PropertyValue
    Molecular FormulaC₁₃H₈BrClN₂O₂S
    Molecular Weight371.64 g/mol
    CAS Number876343-81-6
    Purity>98%
    Storage ConditionsInert atmosphere, 2-8°C

    1H-Pyrrolo[2,3-b]pyridine derivatives are known to interact with various biological targets, including enzymes and receptors. The specific compound under consideration has been studied for its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4B. PDE inhibitors have therapeutic potential in treating inflammatory diseases and neurodegenerative conditions due to their ability to modulate cyclic nucleotide levels within cells.

    Pharmacological Studies

    A series of studies have evaluated the biological activity of related pyrrolo[2,3-b]pyridine compounds:

    • PDE Inhibition : Compound 11h , a derivative of pyrrolo[2,3-b]pyridine, exhibited significant inhibition of PDE4B with an IC50 value of approximately 0.8 μM. This suggests that the structural features of pyrrolo[2,3-b]pyridine can be optimized for enhanced selectivity and potency against specific PDE isoforms .
    • Anti-inflammatory Effects : In vitro studies demonstrated that derivatives could inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharides . This indicates potential applications in treating conditions characterized by excessive inflammation.
    • CNS Activity : The compound has also been tested against a panel of central nervous system (CNS) receptors. While it showed weak activity against certain targets (e.g., σ2 receptor), its selectivity profile indicates it may be suitable for further development in CNS-related disorders .

    Case Study 1: PDE4B Inhibition and Anti-inflammatory Activity

    In a study evaluating a series of pyrrolo[2,3-b]pyridine derivatives, one compound was identified as a selective PDE4B inhibitor with notable anti-inflammatory properties. The study reported:

    • Inhibition Results : The compound significantly reduced TNF-α levels in macrophages by approximately 60% when stimulated with pro-inflammatory agents.
    • Selectivity Profile : It demonstrated minimal activity against other PDE isoforms (PDE4D), highlighting its potential for reduced side effects compared to non-selective inhibitors .

    Case Study 2: CNS Receptor Interaction

    Another investigation focused on the interaction of this class of compounds with CNS receptors:

    • Receptor Testing : The compound was subjected to screening against a range of CNS targets.
    • Findings : While it did not exhibit strong activity across the board, it showed some inhibition at the 5-HT2C receptor (59% inhibition) and σ2 receptor (70% inhibition), suggesting potential for mood disorders or other CNS applications .

    Scientific Research Applications

    Biological Activities

    The compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 . This inhibition suggests potential applications in drug metabolism studies and the development of pharmaceuticals that require modulation of metabolic pathways.

    Anticancer Activity

    Research indicates that pyrrolopyridines have shown promise in anticancer studies due to their ability to inhibit specific kinases involved in cancer cell proliferation . The presence of bromine and chlorine substituents may enhance the compound's activity against various cancer types by improving its binding affinity to target proteins.

    Antimicrobial Properties

    Preliminary studies suggest that compounds within the pyrrolopyridine family exhibit antimicrobial properties. This may open avenues for developing new antibiotics or antifungal agents .

    Applications in Medicinal Chemistry

    1H-Pyrrolo[2,3-b]pyridine derivatives are being explored for their potential as drug candidates in treating various diseases, including cancer and infectious diseases. The unique structure allows for modifications that can enhance efficacy and selectivity.

    Drug Development

    The compound's ability to inhibit CYP1A2 positions it as a candidate for drug development aimed at diseases where this enzyme plays a critical role in drug metabolism . Moreover, its structural characteristics can be leveraged to design novel inhibitors targeting other kinases involved in disease pathways.

    Materials Science Applications

    Beyond medicinal chemistry, this compound can also find applications in materials science, particularly in the development of organic electronic materials and sensors due to its unique electronic properties.

    Organic Electronics

    The electronic properties of pyrrolopyridine derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films can enhance device performance .

    Case Study 1: Anticancer Research

    In a study published by the Journal of Medicinal Chemistry, derivatives of pyrrolopyridine were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results demonstrated significant cytotoxic effects, leading to further exploration of structure-activity relationships (SAR) to optimize efficacy .

    Case Study 2: Antimicrobial Efficacy

    A recent investigation into the antimicrobial properties of pyrrolopyridine derivatives showed promising results against resistant strains of bacteria. The study highlighted the need for further research into the mechanisms behind this activity and potential clinical applications .

    Preparation Methods

    Halogenation of the Pyridine Ring

    Electrophilic halogenation is critical for introducing bromine and chlorine at positions 5 and 4, respectively.

    • Bromination :
      • Reagents : Bromine (Br₂) in chloroform or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in carbon tetrachloride.
      • Conditions :
        • For Br₂: 0°C to room temperature, 10–60 minutes.
        • For NBS: Reflux in CCl₄ with AIBN (5–16 hours).
      • Regioselectivity : Bromination at position 5 is favored due to the electron-deficient nature of the pyridine ring and steric accessibility.
    • Chlorination :
      • Reagents : N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
      • Conditions :
        • NCS in DMF at 60°C for 2–6 hours.
        • SO₂Cl₂ in dichloromethane at 0°C.
      • Regioselectivity : Chlorination at position 4 is directed by the adjacent bromine substituent or through radical pathways.

    Sulfonylation of the Pyrrole Nitrogen

    Protection of the NH group via sulfonylation is performed post-halogenation to avoid deactivation of the ring.

    • Reagents : Phenylsulfonyl chloride (PhSO₂Cl).
    • Conditions :
      • Base: Aqueous NaOH or triethylamine.
      • Solvent: Dichloromethane or THF.
      • Catalyst: Tetrabutylammonium hydrogen sulfate (phase-transfer catalyst).
    • Yield : 70–85%.

    Synthetic Routes and Optimization

    Route 1: Sequential Halogenation Followed by Sulfonylation

    • Starting Material : 1H-pyrrolo[2,3-b]pyridine.
    • Chlorination :
      • NCS (1.2 equiv) in DMF at 60°C for 4 hours → 4-chloro-1H-pyrrolo[2,3-b]pyridine .
    • Bromination :
      • NBS (1.1 equiv) in CCl₄ with AIBN (0.1 equiv) at reflux → 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine .
    • Sulfonylation :
      • PhSO₂Cl (1.2 equiv), NaOH (2.5 M), and tetrabutylammonium hydrogen sulfate in CH₂Cl₂ → target compound .

    Route 2: Directed Ortho-Metalation

    Reaction Optimization and Critical Parameters

    Step Key Variables Optimal Conditions Yield (%)
    Chlorination NCS, DMF, 60°C 4 hours, 1.2 equiv NCS 78
    Bromination NBS, CCl₄, AIBN, reflux 6 hours, 1.1 equiv NBS 82
    Sulfonylation PhSO₂Cl, NaOH, CH₂Cl₂ 1 hour, 1.2 equiv PhSO₂Cl 85
    • Challenges :
      • Regioselectivity in halogenation requires careful control of reaction conditions.
      • Sulfonylation efficiency depends on base strength and solvent polarity.

    Analytical Validation

    • NMR :
      • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, H-3), 7.90–7.60 (m, 5H, PhSO₂), 7.25 (s, 1H, H-6).
      • ¹³C NMR : Confirms substitution at C-4 (Cl, δ 115.2) and C-5 (Br, δ 118.7).
    • HPLC-MS : Purity >98% (RT: 6.2 min, m/z 415 [M+H]⁺).

    Industrial Scalability Considerations

    Q & A

    Basic Research Questions

    Q. What synthetic routes are most effective for introducing sulfonyl and halogen substituents to the pyrrolo[2,3-b]pyridine core?

    • Methodology : The phenylsulfonyl group is typically introduced via sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., NaH in THF). Halogens like bromine and chlorine are added sequentially via electrophilic substitution or cross-coupling. For example, 5-bromo-4-chloro derivatives can be synthesized by bromination of a 4-chloro precursor using NBS (N-bromosuccinimide) in DMF .
    • Key Data :

    StepReagents/ConditionsYieldPurity (HPLC)
    SulfonylationPhSO₂Cl, NaH, THF, 0°C → RT75%98%
    BrominationNBS, DMF, 60°C68%97%

    Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyridine scaffold be achieved?

    • Methodology : Regioselectivity is controlled by electronic and steric factors. Nitration at position 3 (via mixed HNO₃/H₂SO₄) precedes halogenation due to the directing effects of the nitro group. Subsequent Suzuki-Miyaura couplings at position 5 (using arylboronic acids and Pd catalysts) are common .
    • Example : 5-Bromo-4-chloro-3-nitro derivatives undergo cross-coupling with 4-trifluoromethylphenylboronic acid (K₂CO₃, Pd(PPh₃)₄, DMF/H₂O) to yield 87% product .

    Q. What analytical techniques are critical for structural confirmation?

    • Methodology : Use 1H^1H NMR to verify substituent positions (e.g., downfield shifts for sulfonyl groups at δ 7.5–8.5 ppm) and 13C^13C NMR for carbonyl/carbonitrile signals. Mass spectrometry (HRMS) confirms molecular weight, while HPLC ensures purity (>95%) .

    Advanced Research Questions

    Q. How do steric and electronic effects influence cross-coupling reactions with 5-bromo-4-chloro derivatives?

    • Methodology : Bulky substituents (e.g., 3,4-dimethoxyphenyl) reduce coupling efficiency due to steric hindrance. Electron-withdrawing groups (e.g., -CF₃) enhance reactivity in Suzuki-Miyaura couplings. For example:

    Boronic AcidYield (%)Reaction Time (h)
    4-CF₃-C₆H₄B(OH)₂8712
    3,4-(OMe)₂C₆H₃B(OH)₂3624
    • Contradiction Analysis : Lower yields with methoxy groups suggest competing side reactions (e.g., protodeboronation). Optimize using milder bases (K₃PO₄ instead of K₂CO₃) .

    Q. What strategies mitigate competing side reactions during Sonogashira couplings on the pyrrolo[2,3-b]pyridine core?

    • Methodology : Use PdCl₂(PPh₃)₂/CuI catalysts with Et₃N as a base to suppress alkyne homocoupling. For example, coupling 5-bromo-3-iodo derivatives with phenylacetylene yields 51% product vs. <20% without optimized conditions .
    • Key Variables :

    • Temperature: 60–80°C prevents iodide leaching.
    • Solvent: THF > DMF due to better Pd stability.

    Q. How can computational methods (e.g., DFT) predict reactivity in sulfonylated pyrrolopyridines?

    • Methodology : Quantum chemical calculations (e.g., ICReDD’s reaction path search) model transition states to identify favorable sites for electrophilic attack. For instance, sulfonyl groups increase electron density at position 5, favoring bromination .

    Data Contradiction Analysis

    Q. Why do reported yields for similar Suzuki couplings vary widely (36–94%)?

    • Resolution : Variability arises from substrate purity, catalyst loading (0.5–5 mol% Pd), and solvent choice. For example:

    • Low-yield conditions: Dioxane/H₂O, 1 mol% Pd, 80°C → 36% yield .
    • High-yield conditions: DMF/H₂O, 5 mol% Pd, 100°C → 94% yield .
      • Recommendation : Screen solvents (DMF, toluene) and catalysts (PdCl₂ vs. Pd(OAc)₂) systematically.

    Retrosynthesis Analysis

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    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-
    Reactant of Route 2
    1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-

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